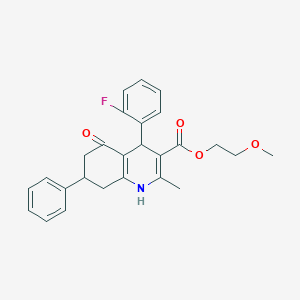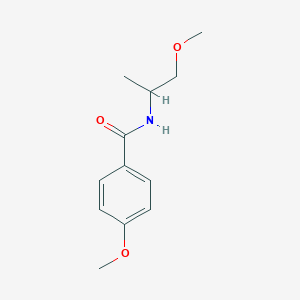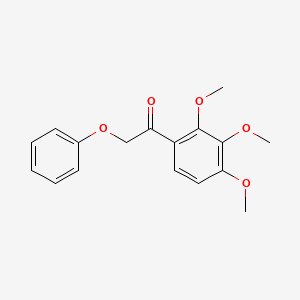![molecular formula C20H16ClN3O6S B5019737 2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5019737.png)
2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide, also known as MNK1/2 inhibitor, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
作用機序
2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide inhibits the activity of this compound/2 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of eukaryotic initiation factor 4E (eIF4E), which is required for the translation of mRNA into protein. Inhibition of eIF4E phosphorylation leads to a reduction in protein synthesis and cell proliferation.
Biochemical and Physiological Effects:
Inhibition of this compound/2 activity by this compound has been shown to have various biochemical and physiological effects. It reduces the expression of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. It also suppresses the growth and survival of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, it has been shown to improve cognitive function in animal models of neurodegenerative disorders.
実験室実験の利点と制限
2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of this compound/2, making it a useful tool for studying the role of this compound/2 in various cellular processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, its limitations include its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
将来の方向性
The potential therapeutic applications of 2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide are vast, and future research directions include evaluating its efficacy in various disease models, optimizing its pharmacokinetic and pharmacodynamic properties, and developing novel formulations for its delivery. Additionally, the identification of biomarkers that predict response to this compound/2 inhibition could aid in patient selection and improve clinical outcomes. Finally, the development of combination therapies that target multiple signaling pathways could enhance the efficacy of this compound/2 inhibition in cancer and other diseases.
合成法
2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide is synthesized through a multi-step process involving the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride to form 2-chloro-5-chlorosulfonylbenzoic acid. This is then reacted with 4-methoxyaniline to form 2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid, which is then further reacted with 2-nitroaniline to form the final product, this compound.
科学的研究の応用
2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of mitogen-activated protein kinase-interacting kinase (this compound/2), which is involved in the regulation of protein synthesis and cell proliferation. This compound/2 inhibition has been implicated in the suppression of tumor growth, reduction of inflammation, and improvement of cognitive function.
特性
IUPAC Name |
2-chloro-5-[(4-methoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O6S/c1-30-14-8-6-13(7-9-14)23-31(28,29)15-10-11-17(21)16(12-15)20(25)22-18-4-2-3-5-19(18)24(26)27/h2-12,23H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIUGPNYWZNFPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5019657.png)
![(2R*,6S*)-4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5019666.png)

![N-[2-(benzylthio)-1,3-benzothiazol-6-yl]-4-nitrobenzamide](/img/structure/B5019681.png)

![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-ethyl-N-phenylacetamide](/img/structure/B5019705.png)


![methyl 7-cyclopropyl-3-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5019723.png)
![N-methyl-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-N-(2-pyrazinylmethyl)-2-pyridinamine](/img/structure/B5019729.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(3-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5019734.png)
![1-(4-bromophenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5019748.png)
![4-({1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}oxy)-N-(2-phenylethyl)benzamide](/img/structure/B5019752.png)
